1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound with significant pharmacological potential. It is characterized by its unique structure, which includes a triazolo-pyrimidine core and a piperazine moiety. This compound has garnered attention primarily for its role as an inhibitor of the platelet P2Y12 receptor, making it relevant in the context of cardiovascular therapies.
This compound belongs to the class of triazolo-pyrimidines and is recognized for its pharmacological activity. Its structural components suggest it may also share biological activities with other compounds in this class, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and related pathways.
The synthesis of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves several steps:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one can be represented as follows:
This structure features:
Key structural data includes:
The compound can participate in various chemical reactions typical for organic compounds with functional groups such as phenols and amines. Notable reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop analogs.
The primary mechanism of action for 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves inhibition of the P2Y12 receptor on platelets. This receptor plays a critical role in platelet activation and aggregation:
While specific physical properties such as density and boiling point are not extensively documented for this compound, it is noted that similar compounds often exhibit moderate stability under standard laboratory conditions.
Key chemical properties include:
Further studies may provide detailed insights into these properties.
The primary application of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one lies in its use as an antiplatelet drug. It is particularly relevant for patients at risk of cardiovascular events due to its ability to inhibit platelet aggregation effectively:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4